Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: is a chemical compound with the molecular formula C11H10N2O3 . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by its unique structure, which includes an amino group, a carbonyl group, and a methyl ester group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the isoquinoline core . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
- Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
- 4-hydroxy-2-quinolones
- Indole derivatives
Uniqueness: Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 2-position and the carbonyl group at the 1-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-amino-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)9-6-13(12)10(14)8-5-3-2-4-7(8)9/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDZSERVGXKRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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